molecular formula C12H14N4O3S B13375452 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid

Katalognummer: B13375452
Molekulargewicht: 294.33 g/mol
InChI-Schlüssel: TZVLIHPBNUGZOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid is a heterocyclic compound that features a unique fusion of triazole and benzimidazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could produce various substituted triazolo-benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid apart is its unique combination of the triazole and benzimidazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14N4O3S

Molekulargewicht

294.33 g/mol

IUPAC-Name

4-butyl-[1,2,4]triazolo[4,3-a]benzimidazole-1-sulfonic acid

InChI

InChI=1S/C12H14N4O3S/c1-2-3-8-15-9-6-4-5-7-10(9)16-11(15)13-14-12(16)20(17,18)19/h4-7H,2-3,8H2,1H3,(H,17,18,19)

InChI-Schlüssel

TZVLIHPBNUGZOH-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=CC=CC=C2N3C1=NN=C3S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.